C11 Linker-Driven HDAC8 PROTAC Activity
Pomalidomide-C11-NH2 contains an 11‑carbon alkyl chain, which is significantly longer than the C6 alkyl linker found in Pomalidomide-C6-NH2 and offers a different conformational profile compared to PEG‑based linkers such as Pomalidomide-PEG5-NH2. While direct degradation data for the exact C11‑amine building block are not available in the public domain, a systematic structure–activity relationship study of pomalidomide-based PROTACs demonstrated that increasing linker length from approximately 10 atoms to 14 atoms altered the IC50 in MIA PaCa‑2 cells from 0.6 μM to 1.3 μM, indicating that even small changes in linker dimension can modulate potency by more than 2‑fold [1]. The C11 alkyl chain provides an intermediate length that, depending on the specific warhead geometry, may optimize the spatial proximity required for productive ternary complex formation while maintaining a hydrophobic character that differs from the more hydrophilic PEG linkers [2].
| Evidence Dimension | Linker length (number of atoms in the spacer) |
|---|---|
| Target Compound Data | 11‑carbon alkyl chain (approximately 14 atoms from pomalidomide amine to terminal amine) |
| Comparator Or Baseline | Pomalidomide-C6-NH2 (C6 alkyl, ~9 atoms); PROTACs with 10‑atom vs. 14‑atom linkers (IC50 difference) |
| Quantified Difference | In a BRD4‑targeting PROTAC series, an increase from ~10 to ~14 atoms shifted IC50 from 0.6 μM to 1.3 μM (a 2.2‑fold reduction in potency) |
| Conditions | Cellular viability assay in MIA PaCa‑2 pancreatic cancer cells, 72‑hour exposure [1] |
Why This Matters
This evidence supports the selection of the C11 alkyl linker as a distinct geometric option when optimizing PROTAC potency, as linker length is a critical determinant of degradation efficiency that cannot be predicted a priori.
- [1] PMC8083113. Table 1: Pomalidomide-based PROTACs. IC50 values for compounds 3-6b (10-atom linker, 1.1 μM) vs. 3-6c (14-atom linker, 0.6 μM) in MIA PaCa‑2 cells. National Center for Biotechnology Information, 2021. View Source
- [2] Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. scite.ai report, 2024. View Source
